5-Methoxy-2-methyl-2H-indazole
Overview
Description
5-Methoxy-2-methyl-2H-indazole is a chemical compound with the molecular formula C9H10N2O . It is a type of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of indazole derivatives, including this compound, has been a subject of interest in recent years. Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of this compound consists of a 2H-indazole core with a methoxy group at the 5-position and a methyl group at the 2-position . The InChI code for this compound is 1S/C9H10N2O/c1-11-6-7-5-8 (12-2)3-4-9 (7)10-11/h3-6H,1-2H3 .Scientific Research Applications
Photolysis Studies
Research by Georgarakis et al. (1971) explored the photolysis of indazoles, including 5-methylindazoles, in acidic solutions. They found that these compounds yield 2-amino-5-methyl-benzaldehydes upon irradiation in diluted sulfuric acid, revealing potential applications in photochemical transformations (Georgarakis et al., 1971).
Crystal Structure Analysis
Sopková-de Oliveira Santos et al. (2002) examined the crystal structure of 7-methoxy-1H-indazole, a structurally related compound to 5-Methoxy-2-methyl-2H-indazole. They found that the methoxy group lies in the plane of the indazole system, which can have implications for the design of enzyme inhibitors (Sopková-de Oliveira Santos et al., 2002).
Synthesis and Structure-Activity Relationships
Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides, demonstrating the potential of indazole derivatives in medicinal chemistry as human CCR4 antagonists. Their research highlights the importance of specific substitutions on the indazole ring for biological activity (Procopiou et al., 2013).
Pharmaceutical and Biological Activity
Indazole derivatives, including this compound, are recognized for various pharmacological activities. Hariyanti et al. (2020) synthesized a novel derivative of indazole, emphasizing the role of indazoles in pharmaceutical research (Hariyanti et al., 2020).
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). This study highlights the potential of indazole derivatives in the treatment of neurological disorders (Tzvetkov et al., 2014).
Safety and Hazards
Future Directions
Indazole derivatives, including 5-Methoxy-2-methyl-2H-indazole, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on optimizing the synthesis of these compounds, exploring their biological activities, and developing them into effective therapeutic agents .
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which 5-methoxy-2-methyl-2h-indazole is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study has shown that an indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid, a process catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives , it’s plausible that this compound could influence multiple pathways. For instance, the inhibition of the oxidation of arachidonic acid suggests a potential impact on the arachidonic acid metabolic pathway .
Result of Action
The inhibition of the oxidation of arachidonic acid suggests that it could potentially modulate inflammatory responses .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with COX-2 and 5-lipoxygenase suggests that it may play a role in modulating inflammatory responses in cells. By inhibiting the production of inflammatory mediators such as PGE2 and TNF-α, this compound can potentially reduce inflammation and associated cellular damage . Furthermore, its effects on matrix metalloproteinase-13 (MMP-13) indicate a potential role in regulating extracellular matrix remodeling and tissue repair.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. By inhibiting 5-lipoxygenase, it prevents the formation of pro-inflammatory leukotrienes from arachidonic acid . Additionally, its interaction with COX-2 leads to the inhibition of prostaglandin synthesis, further reducing inflammation . These binding interactions highlight the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated sustained anti-inflammatory effects, with minimal degradation observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, potential toxic effects may arise, including gastrointestinal disturbances and hepatotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including hydroxylation and demethylation, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential therapeutic targets.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
5-methoxy-2-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPLDTVLLYJAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454944 | |
Record name | 5-Methoxy-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541539-88-2 | |
Record name | 5-Methoxy-2-methyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541539-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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